molecular formula C7H17ClN4O2 B3023329 H-N-Me-Arg-OH.HCl CAS No. 709025-91-2

H-N-Me-Arg-OH.HCl

Cat. No. B3023329
CAS RN: 709025-91-2
M. Wt: 224.69 g/mol
InChI Key: YBUBNGCCLWQUHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“H-N-Me-Arg-OH.HCl” is a chemical compound with the molecular formula C7H17ClN4O2 . It has a molecular weight of 224.68848 .


Synthesis Analysis

The synthesis of such compounds often involves solid-phase peptide synthesis (SPPS), which requires protecting the nucleophilic side chains of amino acids to prevent undesired modifications . A concept known as Minimal-Protection Solid-Phase Peptide Synthesis (MP-SPPS) has been developed, which enables the side-chain unprotected amino acid couplings, drastically increasing productivity .

Future Directions

The future directions for “H-N-Me-Arg-OH.HCl” and similar compounds could involve the development of more efficient synthesis methods, such as the Minimal-Protection Solid-Phase Peptide Synthesis (MP-SPPS) mentioned earlier . This could lead to increased productivity in peptide production .

properties

IUPAC Name

5-(diaminomethylideneamino)-2-(methylamino)pentanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N4O2.ClH/c1-10-5(6(12)13)3-2-4-11-7(8)9;/h5,10H,2-4H2,1H3,(H,12,13)(H4,8,9,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBUBNGCCLWQUHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CCCN=C(N)N)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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